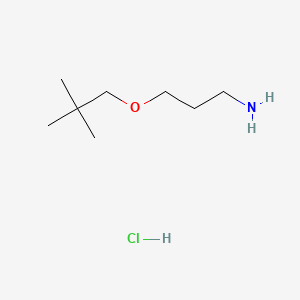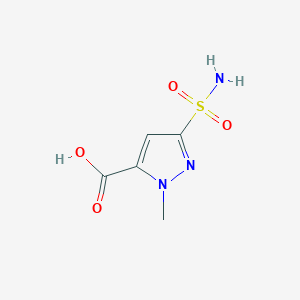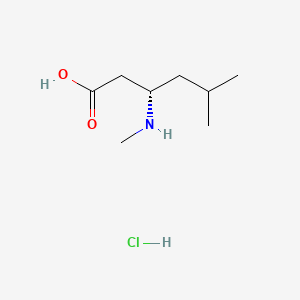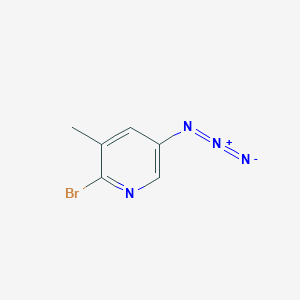
3-(2,2-Dimethylpropoxy)propan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-Dimethylpropoxy)propan-1-amine hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of a propoxy group attached to a propan-1-amine backbone, with a hydrochloride salt form
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylpropoxy)propan-1-amine hydrochloride typically involves the nucleophilic substitution reaction of 3-chloropropan-1-amine with 2,2-dimethylpropanol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2-Dimethylpropoxy)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines or ethers.
Wissenschaftliche Forschungsanwendungen
3-(2,2-Dimethylpropoxy)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study amine-related pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(2,2-Dimethylpropoxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Ethylhexoxy)propan-1-amine: Similar structure with an ethylhexyl group instead of a dimethylpropoxy group.
3-Dimethylamino-1-propyl chloride hydrochloride: Contains a dimethylamino group instead of a propoxy group.
Uniqueness
3-(2,2-Dimethylpropoxy)propan-1-amine hydrochloride is unique due to its specific propoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C8H20ClNO |
|---|---|
Molekulargewicht |
181.70 g/mol |
IUPAC-Name |
3-(2,2-dimethylpropoxy)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H19NO.ClH/c1-8(2,3)7-10-6-4-5-9;/h4-7,9H2,1-3H3;1H |
InChI-Schlüssel |
DIYWKPSYOATFGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)COCCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Oxa-2-azaspiro[3.4]octane-7-carbonitrile](/img/structure/B13463174.png)
![2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetic acid](/img/structure/B13463188.png)
![7,8-Difluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine](/img/structure/B13463192.png)
![(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid](/img/structure/B13463194.png)

![{5-Cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13463205.png)


![rac-(1R,2R)-2-[(tert-butoxy)carbonyl]-1-fluorocyclopropane-1-carboxylic acid](/img/structure/B13463218.png)




![2-(4-Methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-amine](/img/structure/B13463263.png)
